molecular formula C14H13NO B1584570 2,2-Diphenylacetamide CAS No. 4695-13-0

2,2-Diphenylacetamide

Cat. No.: B1584570
CAS No.: 4695-13-0
M. Wt: 211.26 g/mol
InChI Key: ZXQVXEAZKZFEEP-UHFFFAOYSA-N
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Description

2,2-Diphenylacetamide is an organic compound with the molecular formula C14H13NO. It is characterized by the presence of two phenyl groups attached to the acetamide moiety.

Biochemical Analysis

Biochemical Properties

The role of 2,2-Diphenylacetamide in biochemical reactions is not well-documented. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It has been observed to cause reduction of root and shoot growth in oats seedlings . It is also known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylacetamide can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzyl chloride in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acetamide . Another method involves the use of thionyl chloride or oxalyl chloride to achieve higher yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studies have explored its potential as a biochemical probe for investigating enzyme activities and protein interactions.

    Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQVXEAZKZFEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196995
Record name 2,2-Diphenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4695-13-0
Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-DIPHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2,2-Diphenylacetamide is C14H13NO, and its molecular weight is 211.26 g/mol [].

A: Spectroscopic studies, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR) and mass spectrometry, have been used to characterize this compound and its derivatives [, , , , , , ]. Crystallographic analysis has also been employed to determine its structure, revealing features like the dihedral angles between the benzene rings and the acetamide group [, , ].

A: While specific data on this compound's stability is limited in the provided research, studies on related compounds like diphenamid suggest susceptibility to oxidative degradation []. Additionally, gamma radiation significantly impacted the bioactivity of diluted diphenamid solutions, highlighting potential environmental degradation pathways [].

A: Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a pre-emergence herbicide that disrupts plant growth by interfering with cell division in root tips, likely by hindering substrate utilization within cells [].

A: Darifenacin, specifically its hydrobromide salt, acts as a potent muscarinic receptor antagonist []. It exhibits high affinity for the M3 muscarinic receptor subtype, effectively inhibiting bladder smooth muscle contractions [].

A: Diphenamid undergoes demethylation in plants, forming N-methyl-2,2-diphenylacetamide (MDA) and this compound [, , , , , ]. These metabolites have demonstrated greater toxicity to certain plant species compared to diphenamid itself [].

A: Yes, environmental factors like ozone fumigation can significantly alter diphenamid metabolism in plants. Ozone exposure shifts the production towards the more polar metabolite N-hydroxymethyl-N-methyl-2,2-diphenylacetamide-β-D-gentiobioside (MDAGB) over N-hydroxymethyl-N-methyl-2,2-diphenylacetamide-β-D-glucoside (MDAG) [, ]. This shift potentially impacts diphenamid's persistence and degradation in the environment.

A: Studies on demethylated analogs of diphenamid revealed a correlation between the degree of N-methylation and phytotoxicity. Diphenamid, with two N-methyl groups, exhibited the strongest phytotoxic effects, whereas 2,2-diphenylacetic acid, lacking any N-methyl groups, displayed the least activity [].

ANone: While the provided research focuses on the agricultural and pharmacological applications of diphenamid and darifenacin, respectively, information on their specific toxicological profiles and long-term effects is not explicitly discussed.

A: High-performance liquid chromatography (HPLC) is frequently used to analyze the purity and identify byproducts of darifenacin hydrobromide [, ]. Mass spectrometry coupled with HPLC (LC-MS/MSn) aids in characterizing impurities []. Thin layer chromatography (TLC) helps in identifying metabolic products of diphenamid [].

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